Boc-Phe-Phe-OH
Overview
Description
“Boc-Phe-Phe-OH” is also known as “N-(tert-Butoxycarbonyl)-L-phenylalanine” or "Boc-L-phenylalanine" . It is an organic compound with the molecular formula C23H28N2O5 . It is a white crystalline solid that is stable at room temperature and soluble in some organic solvents .
Synthesis Analysis
“Boc-Phe-Phe-OH” is commonly used as a protective group for amino acids in organic synthesis . It is suitable for Boc solid-phase peptide synthesis and C-H Activation . It is also used in peptide synthesis .
Molecular Structure Analysis
The molecular weight of “Boc-Phe-Phe-OH” is 412.48 g/mol . The linear formula is C6H5CH2CH(COOH)NHCOOC(CH3)3 .
Chemical Reactions Analysis
“Boc-Phe-Phe-OH” is used in Boc solid-phase peptide synthesis and C-H Activation . It is also used in peptide synthesis .
Physical And Chemical Properties Analysis
“Boc-Phe-Phe-OH” has a predicted density of 1.194±0.06 g/cm3, a melting point of 72-75 °C, a predicted boiling point of 660.3±55.0 °C, and a flash point of 353.126°C . Its vapor pressure is 0mmHg at 25°C , and it has a refractive index of 1.565 .
Scientific Research Applications
Nanostructure Formation and Applications : Boc-Phe-Phe-OH can self-assemble into nanostructures like tubular, vesicular, or fibrillar morphologies. These nanostructures have potential applications in biomaterial chemistry, sensors, and bioelectronics. The self-assembly process is influenced by hydrophobic and hydrogen bonding interactions, and these nanostructures can encapsulate and release fluorescent probes, which can be triggered by external stimuli like pH and temperature (Datta, Tiwari, & Ganesh, 2018).
Molecularly Imprinted Polymers (MIPs) : Boc-L-Phe-OH has been used as a template in the creation of MIPs, which are capable of specific sorption and recognition. These materials can distinguish Boc-L-Phe-OH from its analog, Boc-D-Phe-OH, and have implications in selective adsorption processes (Li et al., 2008).
Renin Inhibition : Boc-Phe-Phe-OH, as part of a compound (CP-71,362), is a potent inhibitor of rat and dog plasma renin. This indicates its potential use in the study of the renin-angiotensin system, which is important in hypertension research (Kleinman et al., 1994).
Peptide Synthesis and Drug Design : Boc-Phe-Phe-OH is also important in the synthesis of peptides and their analogs, which are crucial in drug design and development. For example, its role in the synthesis of endomorphin-1, an effective analgesic, highlights its utility in creating medically relevant compounds (Sun et al., 2011).
Chromatographic Applications : Boc-Phe-Phe-OH derivatives have been used in chromatography, specifically in the design of peptide-silica stationary phases for mixed-mode chromatography. This application is relevant for the separation of hydrophobic compounds, polar molecules, and drug molecules (Ray, Takafuji, & Ihara, 2012).
Material Science : Boc-Phe-Phe-OH based di-peptide hydrogels exhibit stimuli-responsive behavior, important for the development of functional biomaterials that respond to specific environmental triggers like pH and temperature (Falcone et al., 2019).
Safety And Hazards
When handling “Boc-Phe-Phe-OH”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The Phe-Phe motif, which “Boc-Phe-Phe-OH” is based on, has gained popularity as a minimalist building block for the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This holds substantial promise for the creation of the next generation nanomedicines .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOBHAOOLCEJBL-OALUTQOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Phe-Phe-OH | |
CAS RN |
13122-90-2 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13122-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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